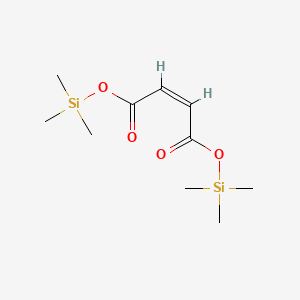
Bis(trimethylsilyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) maleate is an organosilicon compound with the molecular formula C9H20O4Si2. It is a derivative of maleic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) maleate can be synthesized through the esterification of maleic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where maleic acid and trimethylsilyl chloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(trimethylsilyl) maleate can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form maleic acid and trimethylsilanol.
Acylation Reactions: It can react with acid chlorides and acyl carbonates to form β-keto acids or methyl ketones.
Common Reagents and Conditions:
Triethylamine: Used as a base in esterification reactions.
Acid Chlorides and Acyl Carbonates: React with this compound to form acylated products.
Water: Causes hydrolysis of the silyl groups.
Major Products:
Maleic Acid: Formed through hydrolysis.
β-Keto Acids and Methyl Ketones: Formed through acylation reactions.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl) maleate is used as a precursor in the synthesis of various organic compounds. It is particularly useful in the preparation of β-keto acids and methyl ketones.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: In the material science industry, this compound is used in the production of thin films through metal-organic chemical vapor deposition (MOCVD). These films are used in semiconductor devices and other electronic applications.
Mechanism of Action
The mechanism by which bis(trimethylsilyl) maleate exerts its effects is primarily through its ability to undergo various chemical reactions. The trimethylsilyl groups provide stability and protect the maleate moiety during reactions. Upon hydrolysis or substitution, the active maleate component is released, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Bis(trimethylsilyl) malonate: Similar in structure but derived from malonic acid.
Trimethylsilyl acetate: An ester of acetic acid with similar silyl protection.
Trimethylsilyl chloride: A common silylating agent used in organic synthesis.
Uniqueness: Bis(trimethylsilyl) maleate is unique due to its dual silyl protection, which allows for selective reactions and stability under various conditions. Its ability to form β-keto acids and methyl ketones through acylation reactions sets it apart from other silyl-protected compounds.
Properties
Molecular Formula |
C10H20O4Si2 |
|---|---|
Molecular Weight |
260.43 g/mol |
IUPAC Name |
bis(trimethylsilyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7- |
InChI Key |
OITVFMRNHJZOHF-FPLPWBNLSA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)/C=C\C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















